molecular formula C38H47NO13 B022564 3-Formylrifamycin SV CAS No. 13292-22-3

3-Formylrifamycin SV

Cat. No. B022564
CAS RN: 13292-22-3
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-UPZFVJMDSA-N
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Description

3-Formylrifamycin SV is a derivative of rifamycin antibiotics, which are known for their antibacterial and antitubercular properties. The modification of rifamycin antibiotics, including 3-Formylrifamycin SV, through various chemical reactions has been a subject of interest to enhance their antibacterial and antitubercular activities.

Synthesis Analysis

The synthesis of 3-Formylrifamycin SV derivatives has been achieved through methods such as reductive alkylation and copper(I)-catalyzed azide-alkyne cycloaddition, employing 'click chemistry' approaches. This methodology allows for the modification of structurally complex antibiotics like rifamycins to produce desired 1,2,3-triazole products, although challenges such as high volatility of substrates require adjustments in catalyst amounts, temperature, and reaction time (Pyta et al., 2014).

Molecular Structure Analysis

The molecular structures of new 3-Formylrifamycin SV derivatives have been elucidated using NMR methods and FT-IR spectroscopy. Computational methods like DFT and PM6 have also been employed to correlate their structures with biological activity, providing insights into the structure-activity relationship (SAR) of these compounds (Pyta et al., 2014).

Chemical Reactions and Properties

3-Formylrifamycin SV undergoes various chemical reactions with primary amines, ketones, and other reactants, leading to the formation of new compounds with enhanced antibacterial activities. The interaction of 3-Formylrifamycin SV with primary amines or ammonia, for instance, results in compounds with significant antituberculous activity (Bujnowski et al., 2003).

Physical Properties Analysis

The physical properties such as solubility and logP values of synthesized rifamycin derivatives, including those based on 3-Formylrifamycin SV, play a crucial role in their biological activity. Studies have indicated that certain physical and chemical characteristics, like the presence of a rigid and basic substituent at the C(3) arm, are crucial for high antibacterial and antitubercular activities (Pyta et al., 2014).

Chemical Properties Analysis

The chemical properties, particularly the acid-base properties of 3-Formylrifamycin SV derivatives, have been analyzed to understand their relationship with biological activity. It has been found that the acid-base properties, as well as the conformation of these compounds, significantly affect their antibacterial and antitubercular activities (Pyta et al., 2014).

Scientific Research Applications

  • Formation of Dihydropyrimidorifamycins

    3-Formylrifamycin SV is used to form dihydropyrimidorifamycins, which are important antibiotics (Tsukamoto, Aikawa, & Taguchi, 1989).

  • Biological Membrane Permeability

    It stimulates K+ release from mitochondria and red blood cells, changing permeability to ions and uncoupling oxidative phosphorylation (Inouye, Uchinomi, Wachi, & Utsumi, 1977).

  • Virus Replication Inhibition

    The compound inhibits gross murine leukemia virus replication in Swiss mouse embryo cells in culture (Shannon, Westbrook, & Schabel, 1974).

  • New Antibiotic Synthesis

    It reacts with primary amines or ammonia to form new rifamycin antibiotics, such as 3-methyliminomethylrifamycin S (Bujnowski, Synoradzki, Zevaco, & Dinjus, 2003).

  • Antimicrobial Activity

    Compounds of 3-formylrifamycin SV show antimicrobial activity against various bacteria, including Mycobacterium tuberculosis, though not as active as rifampin (Kiritsy, Yung, & Mahony, 1978).

  • Inhibiting Nucleic Acid Polymerizing Enzymes

    Rifamycin SV derivatives with appropriate 3-substituted side-chains are specific inhibitors of these enzymes (Gerard, Gurgo, Grandgenett, & Green, 1973).

  • Development of Rifampin

    Rifampin was developed from 3-formylrifamycin SV, initially used for treating infections due to gram-positive bacteria and biliary tract infections (Sensi, 1983).

  • RNA Polymerase Inhibitory Activity

    Oxime derivatives of 3-formylrifamycin SV correlate with RNA polymerase inhibitory activity (Schwartz & Hahnemann, 1974).

  • Treating Travelers' Diarrhea

    As a non-absorbable antibiotic, it's effective in treating travelers' diarrhea by targeting the distal small intestine and colon (Riddle, Connor, & Tribble, 2014).

  • 'Click Chemistry' Approach

    Derivatives synthesized via this approach have high antibacterial and antitubercular activities (Pyta, Klich, Domagalska, & Przybylski, 2014).

Safety And Hazards

3-Formylrifamycin SV causes serious eye damage and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to wear protective clothing, eye protection, and face protection when handling it .

Future Directions

The continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor, which used 25% less 1-amino-4-methyl piperazine and got 16% higher overall yield without changing the solvent and purification process between steps . This method has good potential for further industrial application .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-UPZFVJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylrifamycin SV

CAS RN

13292-22-3
Record name 3-Formylrifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13292-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylrifamycin SV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FORMYLRIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87UV623UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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